4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c9-7(12)1-2-11-17(15,16)5-3-6(8(13)14)10-4-5/h3-4,10-11H,1-2H2,(H2,9,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZQZUBXQXSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)NCCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can be described as follows:
- Molecular Formula : C₉H₁₀N₄O₃S
- Molecular Weight : 238.26 g/mol
- IUPAC Name : 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
This compound features a pyrrole ring substituted with a sulfamoyl group and an amino acid moiety, which may contribute to its biological activity.
Antitumor Activity
Research has indicated that derivatives of pyrrole compounds exhibit potential antitumor properties. For instance, studies on related compounds have shown their ability to inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
The proposed mechanisms for the biological activity of 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid include:
- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to bind to ATP-binding sites on tyrosine kinases, leading to decreased phosphorylation and subsequent signaling pathways that promote cell proliferation .
- Membrane Interaction : The compound may interact with lipid bilayers, altering membrane dynamics and potentially leading to increased permeability or disruption of cancer cell membranes .
In Vitro Studies
A study examining the antiproliferative effects of pyrrole derivatives revealed that specific modifications in the structure significantly influenced their activity against colon cancer cell lines (e.g., HCT-116, SW620) . The compound's ability to inhibit cell growth was quantified through IC50 values, indicating effective concentrations required for significant growth inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[...]-1H-pyrrole | HCT-116 | 0.01 |
| 4-[...]-1H-pyrrole | SW620 | 0.015 |
In Vivo Studies
In vivo experiments using rodent models have shown that certain pyrrole derivatives can reduce tumor size significantly compared to control groups . These findings suggest that the compound may possess not only cytotoxic effects but also the ability to modulate tumor microenvironments.
Comparison with Similar Compounds
Table 2: Molecular Weight and Solubility Trends
Analysis:
- Polar groups (carboxylic acid, amide) improve aqueous solubility, as seen in the target compound and compound 7d.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
